(R)-(+)-1,2-Bis(diphenylphosphino)propane

Descripción general

Descripción

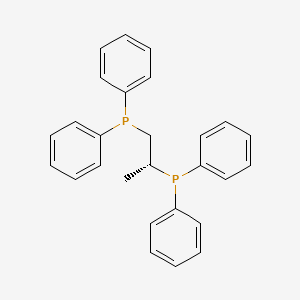

®-(+)-1,2-Bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound, also known as ®-PROPHOS, has the molecular formula C27H26P2 and a molecular weight of 412.44 g/mol . It is characterized by its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,2-Bis(diphenylphosphino)propane typically involves the reaction of diphenylphosphine with a chiral propylene oxide derivative. The process is carried out under inert conditions to prevent oxidation of the phosphine groups. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of ®-(+)-1,2-Bis(diphenylphosphino)propane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-1,2-Bis(diphenylphosphino)propane undergoes various types of chemical reactions, including:

Coordination Reactions: Forms stable complexes with transition metals.

Oxidation: Can be oxidized to form phosphine oxides.

Substitution: Participates in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving ®-(+)-1,2-Bis(diphenylphosphino)propane include transition metal salts (e.g., palladium, platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving ®-(+)-1,2-Bis(diphenylphosphino)propane are typically metal complexes, phosphine oxides, and substituted phosphine derivatives .

Aplicaciones Científicas De Investigación

(R)-(+)-1,2-Bis(diphenylphosphino)propane, also known as (R)-PROPHOS, is a chiral diphosphine ligand used in asymmetric catalysis . It facilitates asymmetric catalytic reactions when supported on a transition metal .

Properties of this compound

- Molecular Weight 412.4 g/mol

- Assay 98%

- Optical Activity $$α]20/D +184°, c = 1 in acetone

- Melting Point 71-73 °C

- Molecular Formula C27H26P2

This compound Applications

- This compound can be used as a chiral ligand supported on transition metal to promote asymmetric catalytic reactions .

- Asymmetric Catalysis (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is a chiral diphosphine ligand widely utilized in asymmetric catalysis. Its properties, including high stereoselectivity and the formation of stable metal complexes, makes it useful in organic synthesis .

- Carbonitration Reactions (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is employed in the Pd0-catalyzed asymmetric carbonitration of (Z)-1-iodo-1,6-dienes to produce alkyl nitrates with high enantiomeric excess .

- Homochiral-type ligation (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl plays a role in the assembly of SS-type ligands onto Au11 clusters protected by diphosphine S,S-DIOP, influencing the creation of homochiral-type ligand assembly formation .

Mecanismo De Acción

The mechanism by which ®-(+)-1,2-Bis(diphenylphosphino)propane exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis .

Comparación Con Compuestos Similares

Similar Compounds

(S)-(-)-1,2-Bis(diphenylphosphino)propane: The enantiomer of ®-(+)-1,2-Bis(diphenylphosphino)propane.

1,2-Bis(diphenylphosphino)ethane: A similar diphosphine ligand with a different backbone.

1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with a different carbon chain length.

Uniqueness

®-(+)-1,2-Bis(diphenylphosphino)propane is unique due to its chiral nature, which allows it to be used in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals also sets it apart from other similar compounds .

Actividad Biológica

(R)-(+)-1,2-Bis(diphenylphosphino)propane, commonly referred to as R-Phos, is a bidentate phosphine ligand widely utilized in coordination chemistry and catalysis. Its unique structural properties contribute to its significant biological activity, particularly in cancer therapy and the development of nanomaterials. This article will explore its biological activity through various studies, including data tables and case studies.

- Molecular Formula : C27H26P2

- Molecular Weight : 412.45 g/mol

- CAS Number : 67884-32-6

- IUPAC Name : [(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its metal complexes. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various phosphine complexes against human colorectal (HCT116) and ovarian (A2780) carcinoma cells, this compound demonstrated significant antiproliferative effects. The cytotoxicity was measured using IC50 values, where lower values indicate higher potency.

| Compound | IC50 (μM) A2780 | IC50 (μM) HCT116 |

|---|---|---|

| R-Phos | 2.3 | >100 |

| Other Complexes | Varies | Varies |

The results indicated that R-Phos exhibits a high selectivity towards ovarian carcinoma cells compared to colorectal carcinoma cells, making it a potential candidate for targeted cancer therapy .

The mechanism by which this compound induces cytotoxicity involves the induction of apoptosis and the generation of reactive oxygen species (ROS). The study highlighted that the compound's interaction with cellular components leads to mitochondrial dysfunction and subsequent cell death .

Applications in Nanotechnology

Beyond its anticancer properties, this compound has been employed in nanotechnology. It plays a critical role in stabilizing metal clusters and enhancing their structural integrity.

Case Study: Nanoclusterzyme Development

A recent study explored the use of R-Phos in creating nanoclusterzymes for dual colorimetric sensing applications. The research demonstrated that these nanoclusterzymes could effectively catalyze reactions while providing visual feedback through color changes, showcasing the versatility of R-Phos in analytical chemistry .

Q & A

Basic Research Questions

Q. How can (R)-(+)-1,2-Bis(diphenylphosphino)propane be synthesized and purified for laboratory use?

- Methodology : The compound is typically synthesized via nucleophilic substitution between diphenylphosphine and a chiral propane derivative. Purification involves recrystallization from a toluene/hexane mixture under inert atmosphere due to its air sensitivity . Melting point analysis (71–73°C) and NMR spectroscopy (e.g., δ 1.3 ppm for CH3 and δ 7.1–8.0 ppm for aromatic protons) confirm purity .

- Key Considerations : Air-free techniques (Schlenk line or glovebox) are critical to prevent oxidation of the phosphine groups.

Q. What spectroscopic and crystallographic methods are used to characterize this chiral ligand?

- Methodology :

- NMR : P NMR resolves distinct phosphorus environments (e.g., δ ~ -5 to -15 ppm for diphenylphosphino groups) .

- X-ray Crystallography : Single-crystal analysis confirms the R-configuration and bite angle (critical for coordination geometry). For analogous ligands like dppe (1,2-bis(diphenylphosphino)ethane), bond lengths and angles are reported in crystallographic databases .

- Melting Point : Consistency with literature values (71–73°C) validates purity .

Q. How should this compound be stored to maintain stability?

- Methodology : Store under argon or nitrogen at -20°C in amber vials to minimize air and moisture exposure. Periodic P NMR checks detect oxidation to phosphine oxides, which degrade catalytic activity .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence enantioselectivity in asymmetric catalysis?

- Methodology :

- Catalytic Screening : Test enantiomeric excess (ee) in asymmetric hydrogenation using prochiral substrates (e.g., α-ketoesters). Compare results with enantiomeric (S)-prophos to isolate stereochemical effects .

- DFT Calculations : Use parameter-free models (e.g., PBE0 hybrid functional) to analyze electronic interactions between the ligand’s chiral center and metal centers (e.g., Ru or Rh), predicting transition-state geometries .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies using this ligand?

- Methodology :

- Controlled Replication : Standardize reaction conditions (solvent, temperature, metal/ligand ratio). For example, in hydroformylation, varying CO/H₂ pressure alters regioselectivity .

- In Situ Spectroscopy : Monitor ligand-metal coordination via IR (CO stretching frequencies in Rh complexes) or EXAFS to detect structural variations .

Q. How does this compound compare to BINAP in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Kinetic Studies : Measure reaction rates for Suzuki-Miyaura couplings using identical substrates. BINAP’s rigid binaphthyl backbone often provides higher ee but lower TON due to steric hindrance .

- Ligand Flexibility : Variable-temperature NMR quantifies conformational mobility; the propane backbone in (R)-prophos allows adaptive coordination, improving substrate access .

Propiedades

IUPAC Name |

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369154 | |

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-32-6 | |

| Record name | 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1,2-Propanediylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.